

Application Notes and Protocols: VO-OHPic

Stock Solution Preparation

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Compound of Interest

Compound Name: VO-OHPic

Cat. No.: B10783615

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These application notes provide detailed protocols for the preparation, storage, and application of **VO-OHPic**, a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog).

Introduction

VO-OHPic is a vanadium-based small molecule that acts as a reversible and non-competitive inhibitor of PTEN.^{[1][2]} By inhibiting PTEN's lipid phosphatase activity, **VO-OHPic** leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling pathways, most notably the PI3K/Akt pathway.^{[3][4]} This pathway is crucial in regulating cell growth, proliferation, survival, and metabolism.^[5] The ability to modulate this pathway makes **VO-OHPic** a valuable tool in various research areas, including cancer biology, neuroscience, and metabolic disorders.

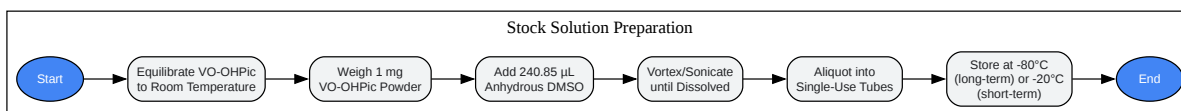
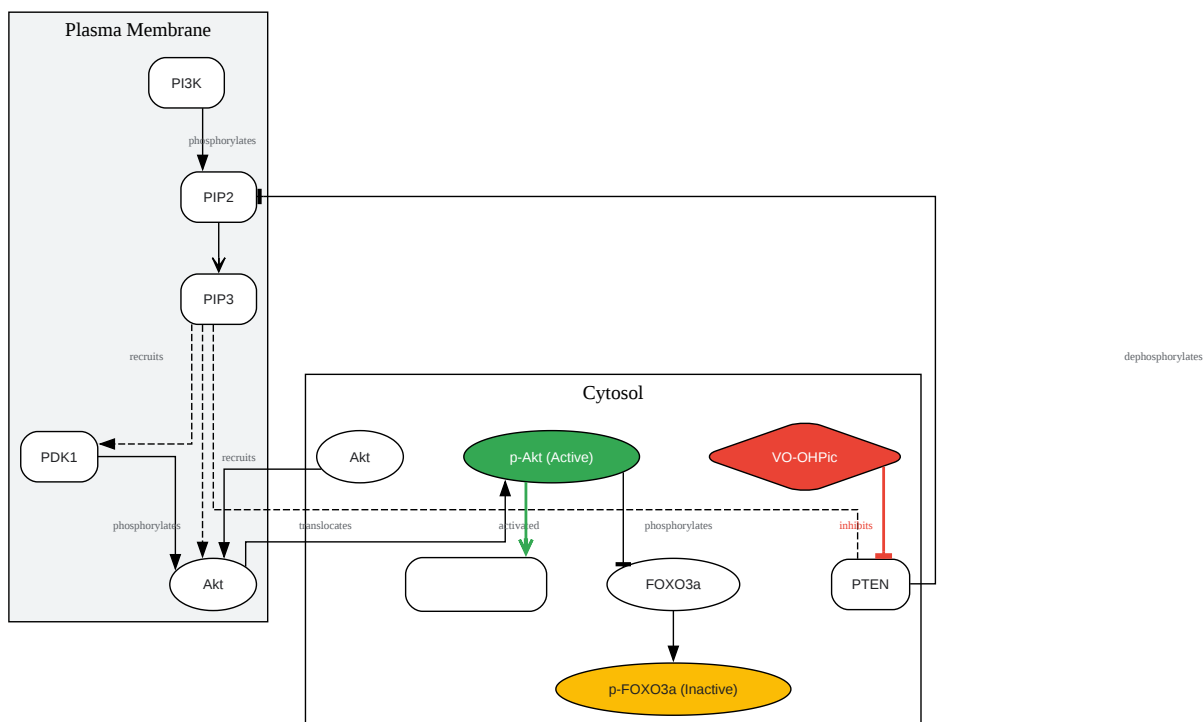
Chemical and Physical Properties

It is crucial to use the correct molecular weight for accurate molarity calculations, as different hydration states exist. The trihydrate form is commonly used.

Property	Value	Reference
Chemical Name	VO-OHPic trihydrate	[3][6]
CAS Number	476310-60-8	[3][4][6]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₁₁ V	[6][7]
Molecular Weight	415.20 g/mol	[3][6][7]
Appearance	Light green to green crystalline solid	[6]
Solubility	Soluble in DMSO (≥ 50 mg/mL)	[4][6]
Insoluble in water and ethanol		[6]

Mechanism of Action and Signaling Pathway

VO-OHPic specifically inhibits the enzymatic activity of PTEN, which is a dual-specificity phosphatase that dephosphorylates PIP3 at the 3' position of the inositol ring. This inhibition leads to the accumulation of PIP3, which then acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1. This results in the translocation of Akt to the plasma membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a variety of downstream targets, including FOXO3a, thereby promoting cell survival and proliferation.[3][6]



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- To cite this document: BenchChem. [Application Notes and Protocols: VO-OHPic Stock Solution Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783615#preparing-vo-ohpic-stock-solution]

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